molecular formula C22H26FN3O4S B2962316 N1-(4-fluorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898444-52-5

N1-(4-fluorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2962316
CAS No.: 898444-52-5
M. Wt: 447.53
InChI Key: CYKPQGBSNJXWOC-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two key structural motifs: a 4-fluorobenzyl group at the N1 position and a phenylsulfonylpiperidine ethyl chain at the N2 position.

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S/c23-18-11-9-17(10-12-18)16-25-22(28)21(27)24-14-13-19-6-4-5-15-26(19)31(29,30)20-7-2-1-3-8-20/h1-3,7-12,19H,4-6,13-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKPQGBSNJXWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a piperidine ring, a fluorobenzyl group, and a phenylsulfonyl moiety. The molecular formula is C20H24FN3O3S, with a molecular weight of approximately 397.48 g/mol. The incorporation of a fluorine atom enhances lipophilicity and metabolic stability, which may contribute to its biological efficacy.

This compound exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form hydrogen bonds with amino acid residues, while the fluorobenzyl group interacts with hydrophobic pockets in proteins. These interactions can modulate enzyme activity or receptor function, leading to therapeutic effects.

Anti-inflammatory Effects

Recent studies have demonstrated that this compound possesses anti-inflammatory properties . For instance, in experiments using RAW264.7 cells, it was shown to significantly inhibit LPS-induced nitric oxide (NO) production. The results indicated that after treatment with the compound, NO production was reduced to 49.19 ± 1.50%, compared to 68.32 ± 2.69% for the reference standard PDTC . This suggests that the compound may be beneficial in conditions characterized by inflammation.

Antitumor Activity

The compound has also been evaluated for its antitumor activity . Research indicates that derivatives containing the phenylsulfonyl group exhibit improved antitumor effects compared to their counterparts lacking this moiety. This enhancement is attributed to the ability of the sulfonamide group to interact with various biological targets involved in tumor growth and proliferation .

Study 1: In Vivo Evaluation

A study conducted on mice demonstrated that this compound showed promising results in reducing tumor size when administered in therapeutic doses. The compound was found to induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent.

Study 2: Enzyme Interaction Studies

In vitro studies have shown that this compound acts as an inhibitor of certain enzymes involved in inflammatory pathways. For example, it was tested against cyclooxygenase (COX) enzymes and exhibited significant inhibitory activity, further supporting its role as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
N1-(4-chlorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamideSimilar structure with chlorineModerate anti-inflammatory effectsChlorine substitution reduces lipophilicity
N1-(4-methylbenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamideSimilar structure with methylLower antitumor activityMethyl group affects binding affinity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzyl Groups

N1-(2-Chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898415-29-7)
  • Structural Differences : Replaces the 4-fluorobenzyl group with a 2-chlorobenzyl moiety.
  • Impact : The chloro substituent at the ortho position increases steric hindrance and lipophilicity compared to the para-fluoro group in the target compound. This may alter receptor binding or metabolic stability .
  • Molecular Weight: 482.0 g/mol (vs.
N1-(2-Methylbenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898445-31-3)
  • Structural Differences : Features a 2-methylbenzyl group instead of 4-fluorobenzyl.
  • Impact : The methyl group enhances hydrophobicity but lacks the electron-withdrawing effects of fluorine. This could influence metabolic pathways, as fluorinated groups often resist oxidative degradation .

Analogues with Varied Sulfonylpiperidine Moieties

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
  • Structural Differences : Replaces the phenylsulfonylpiperidine chain with a pyridin-2-yl ethyl group and introduces 2,4-dimethoxybenzyl at N1.
  • Methoxy groups on the benzyl ring improve metabolic stability, as evidenced by rapid hepatic metabolism without amide hydrolysis .
  • Regulatory Status: Approved globally as a flavoring agent (FEMA 4233) with a NOEL of 100 mg/kg bw/day, indicating robust safety margins .
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
  • Structural Differences : Substitutes 2,3-dimethoxybenzyl for 4-fluorobenzyl.
  • Impact : The ortho-methoxy group may confer steric effects that reduce CYP3A4 inhibition (51% at 10 µM) compared to other analogues, highlighting substituent-dependent enzyme interactions .

Analogues with Diverse Aromatic Substitutions

N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (Compound 23)
  • Structural Differences : Features a 3-chloro-5-fluorophenyl group and 4-methoxyphenethyl chain.
  • Synthesis & Properties :
    • Lower synthetic yield (33%) compared to ethoxy-substituted analogues (83% for Compound 21), suggesting electron-withdrawing groups (e.g., Cl, F) may complicate synthesis.
    • Molecular weight (376.9 g/mol) and ESI-MS data indicate distinct physicochemical profiles compared to the target compound .

Medicinal Chemistry Analogues

BNM-III-170 (HIV Entry Inhibitor)
  • Structural Differences: Contains a 4-chloro-3-fluorophenyl group and a guanidinomethyl-indenyl chain.

Key Comparative Data

Compound Name Substituent (N1) Substituent (N2) Molecular Weight (g/mol) Key Functional Notes
Target Compound 4-Fluorobenzyl Phenylsulfonylpiperidine ethyl ~466.5 Potential metabolic stability from fluorine; sulfonyl group may enhance binding
CAS 898415-29-7 2-Chlorobenzyl 4-Fluorophenylsulfonylpiperidine ethyl 482.0 Increased lipophilicity; steric effects
S336 (FEMA 4233) 2,4-Dimethoxybenzyl Pyridin-2-yl ethyl 343.4 Approved flavoring agent; high safety margin
Compound 23 3-Chloro-5-fluorophenyl 4-Methoxyphenethyl 376.9 Lower synthetic yield; distinct MS profile

Q & A

Basic Research Question

  • pH Stability Studies : Incubate compounds in buffers (pH 2–8) and monitor degradation via UPLC-MS over 24–72 hours .
  • Plasma Stability : Assess metabolic breakdown in human plasma (37°C) using LC-TOF/MS to detect hydrolyzed products (e.g., free piperidine or benzyl fragments) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for most oxalamides) to guide storage conditions .

How can low synthetic yields (<40%) in oxalamide coupling reactions be optimized?

Advanced Research Question
Low yields (e.g., 36% for compound 13 in ) result from steric hindrance or side reactions. Optimization strategies:

  • Coupling Reagents : Replace TBTU with HATU or DMTMM for higher efficiency in bulky intermediates .
  • Solvent Screening : Use DMF or DCM with 2% DMPU to enhance solubility of hydrophobic intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 6 hours to 30 minutes) and improve regioselectivity .

What safety protocols are critical when handling phenylsulfonyl-containing intermediates?

Basic Research Question
Phenylsulfonyl groups pose reactivity risks. Key protocols:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during sulfonylation reactions to avoid inhalation of SO2 byproducts .
  • Waste Disposal : Neutralize acidic residues with NaHCO3 before disposal .

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